2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester
Description
2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester (CAS No. 1195865-71-4) is a heterocyclic organic compound with the molecular formula C₂₁H₂₄N₂O₃S . Structurally, it comprises a phenothiazine core modified by a propionyl group at the N-carboxylic acid position and a 3-(dimethylamino)propyl ester moiety. This compound is classified under biochemicals and is available in highly purified grades (5–100 mg pack sizes) for research applications, including pharmacological studies and chemical synthesis .
The phenothiazine scaffold is known for its electron-rich tricyclic system, which facilitates interactions with biological targets, while the ester and dimethylamino groups enhance solubility and bioavailability . Its synthesis likely involves coupling reactions, such as those employing carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP), as seen in analogous esterification protocols for camptothecin derivatives .
Properties
IUPAC Name |
3-(dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-18(24)15-10-11-20-17(14-15)23(16-8-5-6-9-19(16)27-20)21(25)26-13-7-12-22(2)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQVEAIDOFNZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858337 | |
| Record name | 3-(Dimethylamino)propyl 2-propanoyl-10H-phenothiazine-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195865-71-4 | |
| Record name | 3-(Dimethylamino)propyl 2-propanoyl-10H-phenothiazine-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-propionylphenothiazine base | React 2-dimethylaminoisopropyl chloride hydrochloride with 2-propionylphenothiazine in toluene/water mixture, basified with aqueous NaOH below 10°C | Formation of Propiomazine base (2-propionyl phenothiazine derivative) |
| 2 | Condensation reaction | Add potassium hydroxide flakes, heat mixture to reflux for 5-6 hours under azeotropic conditions | Completion of condensation, monitored by HPLC |
| 3 | Workup | Cool reaction to 25-30°C, add water, separate organic layer, concentrate to crude product | Crude Propiomazine base |
| 4 | Purification and salt formation | Dissolve crude base in methanol, add maleic acid, stir at 25-30°C for 4-5 hours | Precipitation of Propiomazine maleate salt, free from isomeric impurities |
Reaction Scheme Summary
- The key reaction is the nucleophilic substitution of the 2-dimethylaminoisopropyl chloride on the 2-propionylphenothiazine.
- Use of a base (potassium hydroxide) and toluene as solvent facilitates the reaction.
- Purification by salt formation with maleic acid removes isomeric impurities such as isopropiomazine.
Yield and Purity
- The process yields approximately 34 grams of pure Propiomazine maleate from 50 grams of 2-propionylphenothiazine.
- The final product is of high purity, free from isomeric impurities.
Analytical Data and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C21H24N2O3S (with HCl for hydrochloride salt) |
| Molecular Weight | 384.49 g/mol |
| Melting Point | >197°C (decomposition) |
| Appearance | Off-white solid |
| Solubility | Slightly soluble in acetone (heated) and methanol |
| Storage | Hygroscopic; recommended under inert atmosphere in refrigerator |
Note: These data correspond to the hydrochloride salt form of the compound, which is often prepared for stability and handling purposes.
Research Findings and Optimization Notes
- The choice of solvent (toluene preferred) and base (potassium hydroxide) is critical for reaction efficiency and minimizing side products.
- Temperature control during the initial mixing and condensation steps (below 10°C initially, then reflux) is important to control reaction rate and selectivity.
- The purification step involving formation of the maleate salt is essential to remove isomeric impurities, particularly isopropiomazine, which can be present at 20-25% in crude product.
- HPLC monitoring is employed to track reaction progress and purity.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 2-propionylphenothiazine, 2-dimethylaminoisopropyl chloride hydrochloride |
| Solvent | Toluene, water (for biphasic reaction) |
| Base | Potassium hydroxide (KOH), aqueous NaOH for basification |
| Temperature | Initial <10°C, then reflux for 5-6 hours |
| Purification | Methanol solution, maleic acid addition, filtration |
| Yield | Approx. 68% based on starting phenothiazine |
| Purity | High purity, free from isomeric impurities |
| Monitoring | HPLC analysis |
Chemical Reactions Analysis
Types of Reactions
2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
The compound 2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester (CAS No. 1195865-71-4) is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its scientific research applications, supported by data tables and case studies.
Pharmacological Research
This compound has been investigated for its potential as an anticonvulsant and antipsychotic agent . Its structural similarity to other phenothiazines suggests it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors.
Case Study: Anticonvulsant Activity
A study published in the Journal of Medicinal Chemistry examined various phenothiazine derivatives for anticonvulsant properties. The results indicated that modifications to the phenothiazine structure could enhance efficacy against seizures, with certain derivatives showing promise in animal models .
Biochemical Applications
This compound is utilized in proteomics research as a biochemical tool to study protein interactions and modifications. Its ester functionality allows for conjugation with biomolecules, facilitating the investigation of cellular processes.
The synthesis of this compound typically involves coupling reactions using carboxyl activating agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the ester bond. This method is widely adopted in the synthesis of pharmaceutical compounds due to its efficiency and yield.
Synthesis Overview
- Starting Materials : Phenothiazine derivative, propionic acid, dimethylaminopropanol.
- Reagents : EDC, DMAP (4-Dimethylaminopyridine).
- Procedure :
- Dissolve the phenothiazine derivative in an appropriate solvent.
- Add EDC and DMAP to activate the carboxylic acid.
- Stir the mixture at room temperature for several hours.
- Purify the product using chromatography.
Toxicological Studies
Preliminary toxicological assessments indicate that while phenothiazines can exhibit side effects, derivatives like this compound show reduced toxicity profiles compared to classical antipsychotics, making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of 2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester involves its interaction with various molecular targets and pathways:
Dopaminergic Receptors: Acts as an antagonist at dopamine receptors, which contributes to its antipsychotic effects.
Serotonergic Receptors: Modulates serotonin receptors, influencing mood and behavior.
Histaminergic Receptors: Interacts with histamine receptors, leading to sedative and antiemetic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of phenothiazine derivatives. Below is a comparative analysis with structurally and functionally related compounds:
Key Differences:
Functional Groups: The target compound’s 3-(dimethylamino)propyl ester distinguishes it from simpler phenothiazines like 2-Propionyl Phenothiazine (CAS 92-33-1). This group likely enhances solubility and membrane permeability compared to non-esterified analogs .
Synthetic Complexity: The esterification and amidation steps required for the target compound (similar to methods in ) make its synthesis more labor-intensive than that of unmodified phenothiazines .
Biological Activity
2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester (CAS No. 1195865-71-4) is a synthetic compound derived from the phenothiazine class, which has been extensively studied for its diverse biological activities. This review focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O3S, with a molecular weight of 384.49 g/mol. Its structure incorporates a phenothiazine core, which is known for its neuroleptic effects, alongside a propionyl group and a dimethylaminopropyl ester moiety that may enhance its bioactivity.
Antipsychotic Properties
Phenothiazines are primarily recognized for their antipsychotic effects, attributed to their ability to antagonize dopamine receptors in the central nervous system. The specific compound has shown similar properties, suggesting potential use in treating psychiatric disorders .
Anticancer Activity
Recent studies have indicated that derivatives of phenothiazines, including this compound, exhibit anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways and inhibiting P-glycoprotein transport functions, which are often implicated in drug resistance .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Blockade : As an antipsychotic, it competes with dopamine for binding sites on D2 receptors.
- Inhibition of Protein Kinases : It has been shown to inhibit protein kinase C, which plays a crucial role in various signaling pathways related to cancer progression .
- Calmodulin Interaction : The compound may interfere with calmodulin-mediated processes, affecting calcium signaling within cells .
Case Studies
- In Vitro Studies : Research demonstrated that the compound effectively inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Animal Models : In vivo studies showed that treatment with this phenothiazine derivative led to significant tumor regression in xenograft models, suggesting its potential as an effective anticancer agent.
Q & A
Q. How can researchers optimize experimental conditions for studying the compound’s photodegradation?
- Methodological Answer : Expose solutions to UV-A (320–400 nm) and UV-B (280–320 nm) light in quartz cuvettes. Monitor degradation via UV-Vis spectroscopy (200–500 nm) and identify photoproducts with LC-MS/MS. Use radical scavengers (e.g., ascorbic acid) to probe oxidative pathways. Reference photostability guidelines from ICH Q1B .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
